

physical and chemical properties of 2-chloro-N-(1-phenylethyl)acetamide

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Compound of Interest

Compound Name:	2-chloro-N-(1-phenylethyl)acetamide
Cat. No.:	B080168

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An In-depth Technical Guide to **2-chloro-N-(1-phenylethyl)acetamide**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and structural properties of **2-chloro-N-(1-phenylethyl)acetamide**. It includes key identification data, physicochemical parameters, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications as a chemical intermediate.

Core Properties and Identifiers

2-chloro-N-(1-phenylethyl)acetamide is a chloroacetamide derivative that serves as a valuable building block in organic synthesis. The compound exists as a racemic mixture and as distinct enantiomers, with the (R)-enantiomer being frequently cited. It is essential to distinguish between the specific forms by their CAS numbers.

Physicochemical Data Summary

The quantitative properties of **2-chloro-N-(1-phenylethyl)acetamide** are summarized in the table below. Note that some values are predicted based on computational models.

Property	Value	Source
IUPAC Name	2-chloro-N-(1-phenylethyl)acetamide	[1] [2]
2-chloro-N-[(1R)-1-phenylethyl]acetamide (for the R-enantiomer)	[3]	
CAS Number	13230-80-3 (racemic)	[1] [2]
36293-00-2 ((R)-enantiomer)	[3] [4]	
Molecular Formula	C ₁₀ H ₁₂ ClNO	[2] [3] [4]
Molecular Weight	197.66 g/mol	[2] [4]
Melting Point	74.5-75.5 °C	[1]
Boiling Point	360.8 ± 35.0 °C (Predicted)	[1]
Density	1.140 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	13.41 ± 0.46 (Predicted)	[1]
Storage Conditions	Room Temperature, Sealed in a dry place	[1] [2] [4]

Synthesis and Experimental Protocols

The synthesis of N-substituted chloroacetamide derivatives is typically achieved through the reaction of an amine with chloroacetyl chloride.[\[5\]](#) This standard method is applicable for the preparation of **2-chloro-N-(1-phenylethyl)acetamide**.

General Synthesis Protocol: Acylation of 1-Phenylethylamine

This protocol outlines the synthesis of **2-chloro-N-(1-phenylethyl)acetamide** via the Schotten-Baumann reaction, involving the acylation of 1-phenylethylamine with chloroacetyl chloride.[\[5\]](#) [\[6\]](#)

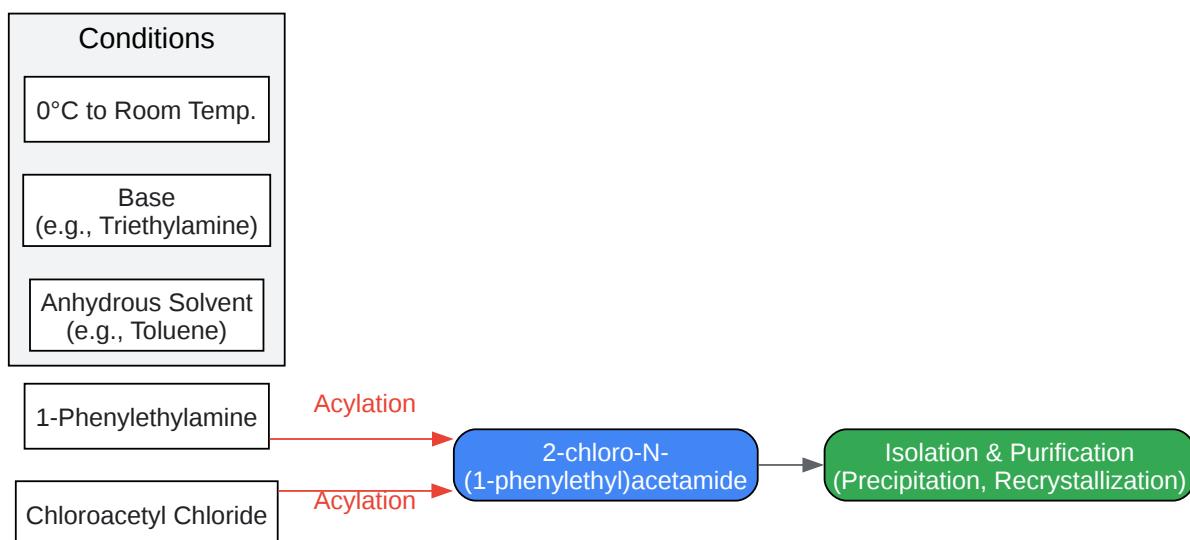
Materials:

- 1-Phenylethylamine
- Chloroacetyl chloride
- Anhydrous solvent (e.g., toluene, dichloromethane, or dimethyl ketone)[7][8]
- Base (e.g., triethylamine or potassium carbonate)[7][8]
- Ice-cold water
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine and a suitable base (e.g., triethylamine) in an anhydrous solvent. Stir the solution under an inert atmosphere (e.g., nitrogen).
- Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of one hour.[5]
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[5]
- Purification: Filter the precipitate, wash thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5][7]

General Synthesis Workflow

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Caption: General workflow for the synthesis of **2-chloro-N-(1-phenylethyl)acetamide**.

Chemical Reactivity and Applications

The chemical reactivity of **2-chloro-N-(1-phenylethyl)acetamide** is dominated by the presence of the electrophilic chloroacetyl group. This makes it a versatile intermediate for further chemical modifications.

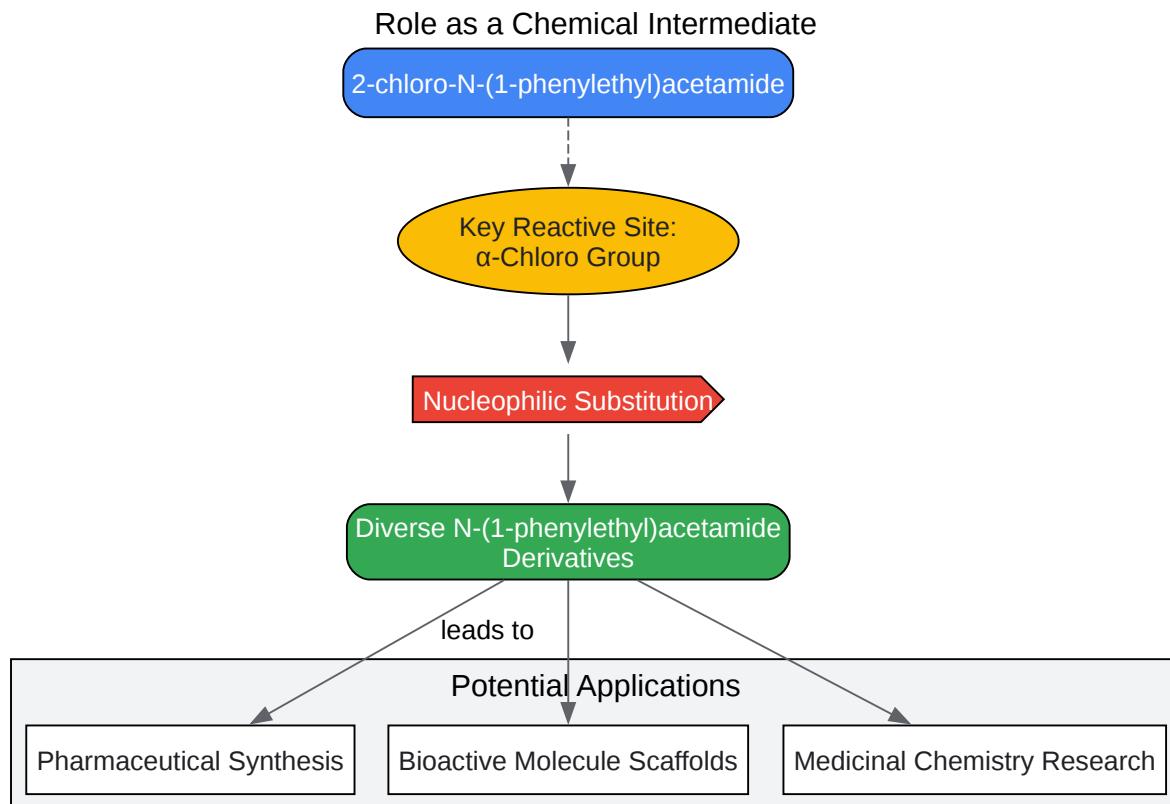
Key Reactions

- Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives.^[7]
- Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-phenylethylamine and chloroacetic acid.^[7]

Applications in Synthesis

2-chloro-N-(1-phenylethyl)acetamide is primarily used as a reagent and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors.^[7] While specific biological activities for this exact compound are not widely reported, its structural motifs are found in various bioactive molecules.

- **Pharmaceutical Intermediates:** Chloroacetamide derivatives are precursors in the synthesis of compounds with potential analgesic, antidepressant, and antimicrobial properties.^{[5][7][9][10]} For example, related phenylacetamides have been investigated as potential antidepressant agents, and derivatives have been docked against cyclooxygenase (COX) enzymes to evaluate potential analgesic activity.^{[8][9]} The chloroacetamide moiety has been shown to be crucial for the antimicrobial activity of certain molecules.^[10]



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Caption: Logical flow illustrating the application of the title compound as a key intermediate.

Spectral Information

Structural confirmation of synthesized 2-chloro-N-alkyl/aryl acetamide derivatives is typically achieved using spectral techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).^{[5][9]} For the related compound 2-chloro-N-phenylacetamide, characteristic IR peaks include N-H stretching ($\sim 3271 \text{ cm}^{-1}$), C=O stretching ($\sim 1668 \text{ cm}^{-1}$), and C-Cl stretching ($785-540 \text{ cm}^{-1}$).^[5] Similar characteristic peaks would be

expected for **2-chloro-N-(1-phenylethyl)acetamide**. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[5]

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